molecular formula C22H27ClN4O3 B2615718 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049418-50-9

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2615718
CAS RN: 1049418-50-9
M. Wt: 430.93
InChI Key: OHEQLVFEMQCNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Arylpiperazine Derivatives

  • Arylpiperazine derivatives, which share a structural motif with the compound , have been extensively studied for their biological activities, particularly as ligands for various receptors. One compound, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), is a potent and selective antagonist of the 5-HT1A receptor, indicating the relevance of arylpiperazine structures in neuroscience research (Forster et al., 1995).

Antimicrobial Activities

  • Some research focuses on the synthesis of new 1,2,4-Triazole derivatives, including those with piperazine rings, which have been found to possess antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antihistaminic Agents

  • The synthesis of benzimidazoles with piperazinyl substitutions has demonstrated significant antihistaminic activity, suggesting that compounds with piperazine rings could be effective in treating allergic reactions (Iemura et al., 1986).

Antiviral Research

  • Piperazine derivatives have also been explored for their antiviral activities, particularly against HIV-1. The synthesis and bioactivity evaluation of bis(heteroaryl)piperazines as novel non-nucleoside HIV-1 reverse transcriptase inhibitors highlight the potential application of these compounds in antiviral research (Romero et al., 1994).

Dopamine Uptake Inhibitors

  • Compounds such as 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) have been studied for their ability to inhibit dopamine uptake, which is relevant in the context of neurological disorders and potential treatments (Ironside et al., 2002).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQLVFEMQCNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

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